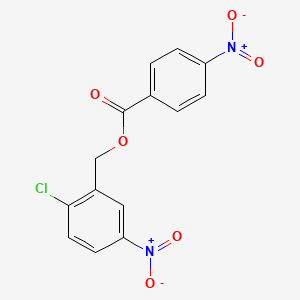

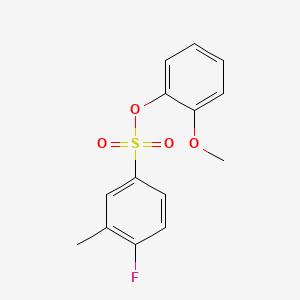

![molecular formula C18H19N5OS B2521262 N-(2-(叔丁基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)喹喔啉-2-甲酰胺 CAS No. 1219906-85-0](/img/structure/B2521262.png)

N-(2-(叔丁基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)喹喔啉-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of a quinoxaline core and a thieno[3,4-c]pyrazole moiety suggests potential pharmacological properties, as these structures are often found in compounds with antimicrobial and cytotoxic activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound are similar to those described in the research, which focus on the synthesis and biological evaluation of related heterocyclic compounds.

Synthesis Analysis

The synthesis of related compounds involves the use of quinoxaline derivatives as key intermediates. For instance, the reactivity of quinoxaline-2,3-dicarboxylic anhydride towards heterocyclic amines has been explored, leading to the formation of novel substituted quinoxalines and other heterocyclic systems with potential antimicrobial properties . The synthesis often requires high temperatures and refluxing in solvents such as ethanol or acetic anhydride to achieve the desired cyclization and substitution reactions. These methods could potentially be adapted for the synthesis of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound is expected to be complex, with multiple rings and functional groups contributing to its three-dimensional conformation. The quinoxaline core is a bicyclic system with nitrogen atoms at the 1 and 4 positions, which can engage in hydrogen bonding and π-π interactions. The thieno[3,4-c]pyrazole moiety introduces additional nitrogen atoms and a sulfur atom, which can further influence the electronic distribution and potential binding interactions with biological targets. The tert-butyl group is a bulky substituent that can affect the overall shape and steric properties of the molecule.

Chemical Reactions Analysis

Compounds with quinoxaline and thieno[3,4-c]pyrazole structures can participate in a variety of chemical reactions. For example, they can undergo cyclization to form polyheterocyclic systems or react with hydrazine hydrate to yield derivatives such as thieno[2,3-d]pyrimidines . The presence of carboxamide groups allows for the formation of Schiff bases when reacted with aromatic aldehydes, and acetylation reactions can lead to acetamido derivatives . These reactions are important for the diversification of the compound's structure and the exploration of its biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide would be influenced by its molecular structure. The compound is likely to be relatively non-polar due to the presence of the tert-butyl group and the aromatic systems, which could affect its solubility in various solvents. The heteroatoms within the structure may allow for hydrogen bonding, potentially increasing its solubility in polar solvents. The compound's stability, melting point, and reactivity would be determined by the nature of the substituents and the rigidity of the fused ring system.

科学研究应用

合成和结构分析

增强芳香甲酰胺的还原性断裂

本研究讨论了芳香N-苄基甲酰胺和叔丁基酰基氨基甲酸酯的合成和循环伏安法,重点介绍了它们在温和条件下的促进还原和区域选择性裂解,这可能与包括N-(2-(叔丁基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)喹喔啉-2-甲酰胺在内的类似化合物的操作有关(Ragnarsson 等,2001)。

喹喔啉体系的取代反应

本研究介绍了喹喔啉衍生物的反应,重点是环化形成稠合异恶唑或吡唑衍生物,这与喹喔啉甲酰胺化合物的合成和修饰有关(Dahn & Moll,1966)。

催化和配体应用

刚性P手性膦配体

本研究介绍了手性膦配体,其中可能包括用于烯烃不对称氢化的喹喔啉衍生物,说明了该化合物在催化和合成手性药物成分中的潜在作用(Imamoto 等,2012)。

材料科学和化学反应性

无金属C3-烷氧羰基化

本研究展示了在无金属和无碱条件下喹喔啉-2(1H)-酮的功能化,这与喹喔啉-3-羰基化合物的合成有关,展示了在材料科学和生物活性化合物合成中的应用(谢等,2019)。

抗菌和抗菌研究

甲酰胺衍生物的合成和细胞毒活性

各种甲酰胺衍生物(包括喹喔啉结构)的反应和细胞毒性评估,针对癌细胞系,表明在开发新治疗剂中具有潜在应用(Deady 等,2003)。

吡唑啉和吡唑衍生物的抗菌活性

本研究对合成吡唑啉和吡唑衍生物(包括喹喔啉部分)及其抗菌活性评估,强调了该化合物在开发新型抗菌剂中的相关性(Hassan,2013)。

属性

IUPAC Name |

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS/c1-18(2,3)23-16(11-9-25-10-15(11)22-23)21-17(24)14-8-19-12-6-4-5-7-13(12)20-14/h4-8H,9-10H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNABQVPPUNRDEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

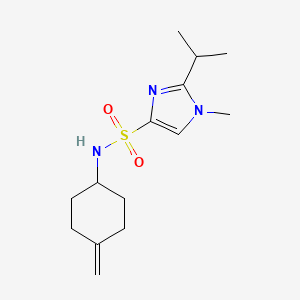

![N-(1-cyanocyclopentyl)-2-[3-ethyl-4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2521182.png)

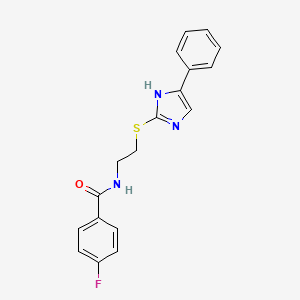

![2-6-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-ylacetic acid](/img/structure/B2521183.png)

![N-(3-fluorophenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2521185.png)

![2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2521192.png)

![(2-Fluorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2521196.png)

![6-[5-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2521197.png)

![N-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2521198.png)